Naftidrofuryl

Catalog No.
S536606
CAS No.
3200-06-4
M.F
C24H33NO3
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naftidrofuryl

CAS Number

3200-06-4

Product Name

Naftidrofuryl

IUPAC Name

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3

InChI Key

KBAFPSLPKGSANY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Artocoron, Azunaftil, Di Actane, Di-Actane, Dusodril, Gévatran, LS 121, LS-121, LS121, Nafronyl, Nafronyl Oxalate, Nafronyloxalate, Nafti Puren, Nafti ratiopharm, nafti von ct, Nafti-Puren, Nafti-ratiopharm, Naftidrofuryl, Naftifurin Oxalate, Naftilong, Naftilux, Naftiratiopharm, Oxalate, Nafronyl, Oxalate, Naftifurin, Praxilène, Praxilene

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32

The exact mass of the compound Nafronyl oxalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758462. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Naftidrofuryl is a vasoactive compound primarily used in the research and treatment of peripheral and cerebral vascular disorders. Its mechanism of action involves the selective antagonism of 5-hydroxytryptamine type 2 (5-HT2) receptors, which leads to the dilation of blood vessels and enhanced cellular metabolism under ischemic conditions. While it is often supplied as an oxalate salt for improved solubility and handling, the specific form and its demonstrated performance against class-level substitutes are critical factors for procurement decisions in both clinical and preclinical research.

Selecting a substitute for Naftidrofuryl based on broad class similarity (e.g., 'vasodilator') or salt form can lead to failed experiments and misleading results. While other agents like pentoxifylline and buflomedil are also used for intermittent claudication, their evidence base for efficacy is considered limited or doubtful compared to Naftidrofuryl. Furthermore, even the choice between Naftidrofuryl free base and its common oxalate salt is a critical procurement decision; the oxalate form is characterized as highly soluble and permeable (BCS Class I), a property that dictates its dissolution profile and bioavailability, making it non-interchangeable with the free base for formulation and in vivo studies. Mechanistically, its specific action as a 5-HT2 receptor antagonist provides a targeted approach that differs from other vasodilators, making it a distinct tool for studies focused on serotonergic pathways in vascular disease.

Superior Clinical Efficacy in Improving Walking Distance vs. Pentoxifylline

In a systematic review and network meta-analysis of 26 randomized controlled trials, Naftidrofuryl oxalate demonstrated a significantly greater improvement in walking distance compared to pentoxifylline. Naftidrofuryl increased maximum walking distance (MWD) by 60% relative to placebo, whereas pentoxifylline increased MWD by only 11%. For pain-free walking distance (PFWD), Naftidrofuryl showed a 49% increase, compared to just 9% for pentoxifylline, ranking it as the most effective treatment among the comparators.

Evidence DimensionPercent increase in Maximum Walking Distance (MWD) vs. Placebo
Target Compound Data60% (95% credible interval 20% to 114%)
Comparator Or BaselinePentoxifylline: 11% (95% credible interval -1% to 24%)
Quantified DifferenceNaftidrofuryl demonstrated a ~5.5-fold greater mean percentage increase in MWD compared to pentoxifylline.
ConditionsSystematic review and network meta-analysis of randomized controlled trials in patients with intermittent claudication.

For researchers modeling peripheral arterial disease, this evidence justifies the selection of Naftidrofuryl over pentoxifylline to achieve more pronounced and statistically robust functional outcomes.

Demonstrates Vasodilation Without Hypotensive Side Effects Unlike Nicergoline

In a comparative study on anesthetized dogs, Naftidrofuryl produced a strong and lasting vasodilator effect without altering arterial blood pressure. In contrast, the comparator compound nicergoline was found to be very hypotensive, producing a dose-related decrease in arterial pressure. This distinction is critical for isolating the effects of vasodilation from the systemic consequences of hypotension.

Evidence DimensionEffect on Arterial Blood Pressure during Vasodilation
Target Compound DataNo alteration of arterial pressure at effective vasodilator doses (2-8 mg/kg, IM)
Comparator Or BaselineNicergoline: Produces a dose-related decrease in arterial pressure
Quantified DifferenceQualitative difference: Naftidrofuryl is non-hypotensive while Nicergoline is hypotensive at vasoactive doses.
ConditionsIn vivo study in anesthetized dogs, intramuscular administration.

This compound allows researchers to study the direct effects of peripheral vasodilation on tissue perfusion and metabolism without the confounding variable of systemic blood pressure changes, ensuring clearer experimental results.

Differentiated 5-HT2A Receptor Binding Affinity Compared to Sarpogrelate

While both Naftidrofuryl and sarpogrelate act on the 5-HT2A receptor, they exhibit distinct binding affinities. A study assessing their interaction with the wild-type 5-HT2A receptor showed that the binding affinity (pKi) of Naftidrofuryl was 25-fold lower than that of sarpogrelate. This lower affinity and associated lower functional potency can be advantageous for studies requiring a more readily reversible or less potent antagonist to probe receptor function without causing complete and sustained blockade.

Evidence DimensionRelative Binding Affinity (pKi) at wild-type 5-HT2A receptor
Target Compound Data25-fold lower pKi value than sarpogrelate
Comparator Or BaselineSarpogrelate (higher affinity)
Quantified Difference25-fold difference in binding affinity.
ConditionsIn vitro receptor binding assay with wild-type 5-HT2A receptors.

Provides a pharmacologically distinct tool for titrating 5-HT2A receptor antagonism, which is critical for dose-response studies and for differentiating nuanced receptor-mediated effects compared to a high-affinity blocker like sarpogrelate.

Preclinical Models of Peripheral Arterial Disease Requiring a High-Efficacy Vasoactive Agent

Based on its quantitatively superior performance in improving walking distance in clinical settings compared to agents like pentoxifylline, Naftidrofuryl is the indicated compound for preclinical studies aiming to demonstrate a robust, translatable improvement in limb function and perfusion.

Isolating Vasodilatory Effects from Systemic Hypotension in Hemodynamic Research

When the experimental goal is to investigate the consequences of peripheral vasodilation on local blood flow or tissue metabolism, Naftidrofuryl is a more suitable tool than hypotensive comparators like nicergoline. Its ability to increase blood flow without significantly altering systemic arterial pressure prevents confounding effects on organ perfusion and autonomic reflexes.

Probing Serotonergic Pathways with a Moderate-Affinity 5-HT2A Antagonist

For studies requiring nuanced modulation of the 5-HT2A receptor, Naftidrofuryl's moderate binding affinity offers an advantage over high-affinity antagonists like sarpogrelate. This allows for more controlled, dose-dependent investigations of receptor function and for studies where a readily reversible blockade is necessary.

Development of Oral Formulations for Vasoactive Compounds

The characterization of Naftidrofuryl oxalate as a highly soluble and permeable BCS Class I compound makes it an excellent model for developing and testing immediate-release oral dosage forms. Its predictable absorption profile provides a reliable baseline for evaluating formulation technologies and excipients.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Exact Mass

383.24604391 Da

Monoisotopic Mass

383.24604391 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

42H8PQ0NMJ

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2A [HSA:3356] [KO:K04157]

Pictograms

Irritant

Irritant

Other CAS

3200-06-4

Wikipedia

Naftidrofuryl

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
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2: Stevens JW, Simpson E, Harnan S, Squires H, Meng Y, Thomas S, Michaels J, Stansby G. Systematic review of the efficacy of cilostazol, naftidrofuryl oxalate and pentoxifylline for the treatment of intermittent claudication. Br J Surg. 2012 Dec;99(12):1630-8. doi: 10.1002/bjs.8895. Epub 2012 Oct 3. Review. PubMed PMID: 23034699.
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